molecular formula C15H22FNO2S B369146 Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine CAS No. 898654-76-7

Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine

Cat. No.: B369146
CAS No.: 898654-76-7
M. Wt: 299.4g/mol
InChI Key: KAVWJOVDKQSPDC-UHFFFAOYSA-N
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Description

Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine: is an organic compound with the molecular formula C₁₅H₂₂FNO₂S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antibacterial properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for modifications that can lead to materials with desirable properties .

Mechanism of Action

The mechanism of action of Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N-cyclohexyl-N-ethyl-4-fluoro-3-methylbenzamide
  • Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine

Comparison: this compound is unique due to the presence of both cyclohexyl and ethyl groups attached to the nitrogen atom, along with a fluorine atom on the benzene ring. This combination of functional groups imparts specific chemical and physical properties that differentiate it from other sulfonamides .

Properties

CAS No.

898654-76-7

Molecular Formula

C15H22FNO2S

Molecular Weight

299.4g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H22FNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8H2,1-2H3

InChI Key

KAVWJOVDKQSPDC-UHFFFAOYSA-N

SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)F)C

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)F)C

Origin of Product

United States

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